2,3,5-Tri-O-benzyl-beta-D-arabinofuranose

Descripción general

Descripción

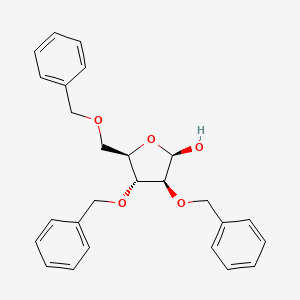

2,3,5-Tri-O-benzyl-beta-D-arabinofuranose is an aldopentose sugar . It functions as an intermediate in the synthesis of phosphono analog of N-acetyl-α-D-mannosamine 1-phosphate from D-arabinose .

Molecular Structure Analysis

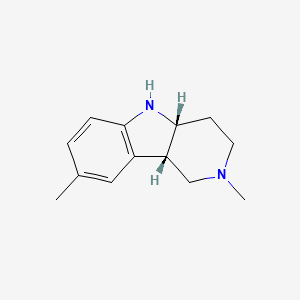

The molecular formula of 2,3,5-Tri-O-benzyl-beta-D-arabinofuranose is C26H28O5 . Its molecular weight is 420.50 . The structure includes an arabinofuranose ring substituted with benzyl groups at the 2, 3, and 5 positions .Physical And Chemical Properties Analysis

2,3,5-Tri-O-benzyl-beta-D-arabinofuranose is a white to off-white crystal . It is soluble in methanol . The compound is sensitive to moisture and should be stored in cool, dry conditions in well-sealed containers .Aplicaciones Científicas De Investigación

Synthesis of Selectively-Protected Arabinofuranose Derivatives

Researchers have developed efficient methodologies for the synthesis of β-D-arabinofuranose derivatives with selective protections, using 2,3,5-tri-O-benzyl-beta-D-arabinofuranose as a starting material. These selectively protected derivatives serve as valuable building blocks for assembling linear and branched oligoarabinofuranosides, crucial for studying carbohydrate-based interactions in biological systems (Podvalnyy et al., 2011).

Novel Synthesis Approaches

Another study focused on the synthesis of 2,3,5-tri-O-Benzyl-1-O-(p-nitrobenzoyl)-D-arabinofuranose, highlighting a methodological advancement in the field of carbohydrate chemistry. This synthesis approach offers potential for creating novel derivatives for further chemical transformations, contributing to the development of new therapeutic agents (Chen Zhi-gang, 2007).

Building Blocks for Mycobacterium tuberculosis Research

A significant application involves the synthesis of a dimer of the tetrasaccharide present in motif B of the Mycobacterium tuberculosis cell wall. The use of 2,3,5-tri-O-benzyl-beta-D-arabinofuranose derivatives as synthons showcases the compound's role in developing methodologies for studying the structure and biosynthesis of mycobacterial cell walls, potentially aiding in tuberculosis research (X. Mei & J. Ning, 2005).

Silicon-Free Strategy for Differentiation of Hydroxy Groups

A practical and scalable silicon-free strategy for differentiating hydroxy groups in arabinofuranose derivatives has been developed. This novel strategy, avoiding expensive organosilicon protecting groups, facilitates the preparation of nucleoside analogues and oligosaccharide fragments, highlighting the versatility of 2,3,5-tri-O-benzyl-beta-D-arabinofuranose in synthetic chemistry (Abronina et al., 2012).

Mecanismo De Acción

Target of Action

2,3,5-Tri-O-benzyl-beta-D-arabinofuranose is an aldopentose sugar

Mode of Action

As an intermediate in biochemical reactions , it likely participates in the synthesis of other compounds, potentially influencing their function and activity.

Biochemical Pathways

2,3,5-Tri-O-benzyl-beta-D-arabinofuranose functions as an intermediate in the synthesis of phosphono analog of N-acetyl-α-D-mannosamine 1-phosphate from D-arabinose . This suggests that it may play a role in the metabolic pathways involving these compounds.

Pharmacokinetics

As a soluble compound , it is likely to have good bioavailability.

Result of Action

As an intermediate in the synthesis of other compounds , its primary effect may be the production of these compounds, which could have various downstream effects depending on their specific functions.

Action Environment

2,3,5-Tri-O-benzyl-beta-D-arabinofuranose is moisture sensitive . Therefore, it should be stored in cool, dry conditions in well-sealed containers . These environmental factors could influence the compound’s action, efficacy, and stability.

Propiedades

IUPAC Name |

(2R,3S,4R,5R)-3,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28O5/c27-26-25(30-18-22-14-8-3-9-15-22)24(29-17-21-12-6-2-7-13-21)23(31-26)19-28-16-20-10-4-1-5-11-20/h1-15,23-27H,16-19H2/t23-,24-,25+,26-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAQUAXSCBJPECG-FXSWLTOZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCC2C(C(C(O2)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC[C@@H]2[C@H]([C@@H]([C@@H](O2)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3,5-Tri-O-benzyl-beta-D-arabinofuranose | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Pyrazolo[1,5-a]pyrimidin-5-ol](/img/structure/B3024186.png)

![1H-pyrazolo[3,4-c]pyridine](/img/structure/B3024187.png)

![1H-Pyrazolo[3,4-d]pyrimidine-3,4-diamine](/img/structure/B3024188.png)